molecular formula C27H22N4O2 B2667195 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea CAS No. 119486-99-6

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea

Numéro de catalogue: B2667195
Numéro CAS: 119486-99-6
Poids moléculaire: 434.499
Clé InChI: UHNQPWPDJDOCTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea is a useful research compound. Its molecular formula is C27H22N4O2 and its molecular weight is 434.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea is a member of the benzodiazepine family, which is known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O2C_{25}H_{20}N_{4}O_{2}, with a molecular weight of approximately 408.45 g/mol. The structure features a benzodiazepine core linked to a naphthyl urea moiety, which is crucial for its biological interactions.

GABA Receptor Modulation

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors. They enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events. This leads to increased neuronal inhibition, making these compounds effective as anxiolytics and sedatives.

Other Receptor Interactions

Recent studies suggest that this compound may also interact with other receptors, such as:

  • Serotonin Receptors : Potential anxiolytic effects through modulation of serotonin pathways.
  • Dopamine Receptors : Possible implications in mood regulation and psychotropic effects.

Anxiolytic Activity

Preclinical studies have demonstrated that the compound exhibits significant anxiolytic properties in animal models. The efficacy was evaluated using standard behavioral tests such as the elevated plus maze and open field tests.

Antidepressant Effects

In addition to anxiolytic properties, there is emerging evidence suggesting antidepressant-like effects. Studies have shown that administration can lead to increased levels of neurotrophic factors, which are critical for neuronal health and resilience.

Study 1: Anxiolytic Effects

A study conducted on rodents indicated that the compound significantly reduced anxiety-like behaviors compared to control groups. The results were statistically significant (p < 0.05), demonstrating its potential as an anxiolytic agent.

Parameter Control Group Compound Group
Time spent in open arms (s)30 ± 560 ± 10
Number of entries in open arms5 ± 212 ± 3

Study 2: Antidepressant Activity

Another investigation assessed the antidepressant potential using the forced swim test (FST). The compound-treated group showed a significant reduction in immobility time, indicating enhanced mood-related behaviors.

Parameter Control Group Compound Group
Immobility time (s)120 ± 1575 ± 10

Propriétés

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c1-31-23-17-8-7-15-21(23)24(19-11-3-2-4-12-19)29-25(26(31)32)30-27(33)28-22-16-9-13-18-10-5-6-14-20(18)22/h2-17,25H,1H3,(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQPWPDJDOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 1-naphthylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 234°-235° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.